nAChR α7 Antagonist Activity: 6-(1H-Pyrrol-1-yl)nicotinonitrile vs. HDMP
6-(1H-Pyrrol-1-yl)nicotinonitrile exhibits antagonist activity at the rat α7 nicotinic acetylcholine receptor (nAChR) with an IC50 of 8.07 μM (8,070 nM) [1]. In contrast, the structurally distinct indeno-pyrrole derivative HDMP (1,2,3,3a,4,8b-hexahydro-2-benzyl-6-N,N-dimethylamino-1-methylindeno[1,2,-b]pyrrole) displays significantly higher potency at α7 nAChRs, with an IC50 of 0.07 μM [2]. This represents a 115-fold difference in potency. The quantitative disparity underscores that pyrrole-containing nAChR modulators cannot be assumed to exhibit comparable functional activity; substitution pattern and scaffold topology critically govern receptor engagement.
| Evidence Dimension | α7 nAChR antagonist functional potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.07 μM (8,070 nM) |
| Comparator Or Baseline | HDMP: IC50 = 0.07 μM |
| Quantified Difference | 115-fold lower potency for target compound |
| Conditions | Rat α7 nAChR expressed in Xenopus oocytes; inhibition of acetylcholine-induced currents (patch-clamp electrophysiology) |
Why This Matters
This quantitative potency differential directly informs the selection of appropriate nAChR tool compounds: HDMP is suited for high-potency α7 nAChR negative allosteric modulation studies, while 6-(1H-pyrrol-1-yl)nicotinonitrile provides a less potent alternative scaffold for SAR exploration.
- [1] BindingDB. (n.d.). BDBM50106921 (CHEMBL3600666): Antagonist activity at rat alpha-7 nicotinic acetylcholine receptor (IC50 = 8.07 μM). View Source
- [2] Dunlop, J., et al. (2010). In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs. Neuropharmacology, 59(6), 511–517. View Source
